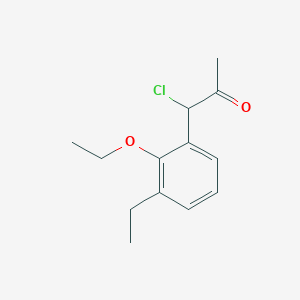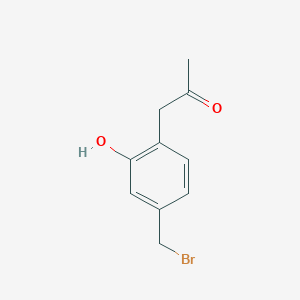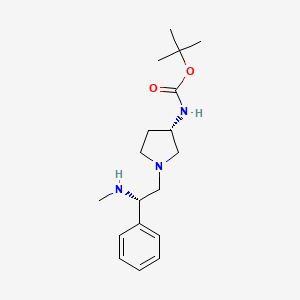
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO2 It is a chlorinated ketone, characterized by the presence of a chloro group, an ethoxy group, and an ethyl group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where chloroacetone is reacted with 2-ethoxy-3-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure high yield and purity of the product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of solid acid catalysts and advanced purification techniques can further enhance the efficiency and quality of the final product.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other chlorinated ketones. Phenylacetone, for example, has a similar structure but lacks the chloro and ethoxy groups, which can significantly influence its chemical properties and reactivity. The presence of these functional groups in this compound makes it unique and potentially more versatile in certain applications.
Similar compounds include:
Phenylacetone: A simpler ketone with a phenyl group.
1-Chloro-1-phenylpropan-2-one: A chlorinated ketone without the ethoxy group.
2-Ethoxy-1-phenylpropan-2-one: A ketone with an ethoxy group but lacking the chloro group.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propriétés
Formule moléculaire |
C13H17ClO2 |
|---|---|
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
1-chloro-1-(2-ethoxy-3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO2/c1-4-10-7-6-8-11(12(14)9(3)15)13(10)16-5-2/h6-8,12H,4-5H2,1-3H3 |
Clé InChI |
LLOWNNNYRJFEGG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)






![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)

![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)


